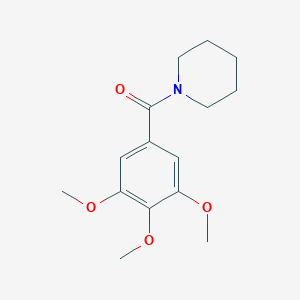

Piperidine, 1-(3,4,5-trimethoxybenzoyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidine, 1-(3,4,5-trimethoxybenzoyl)- is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality Piperidine, 1-(3,4,5-trimethoxybenzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 1-(3,4,5-trimethoxybenzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Therapeutic Applications

-

CNS Depressant and Analgesic Properties

- Piperidine derivatives have demonstrated notable effects on the central nervous system (CNS). For instance, compounds like p-(3,4,5-trimethoxybenzamido)-dimethylaniline hydrochloride have been shown to prolong sleep induced by hexobarbital in animal models. This compound was found to be as effective as traditional sedatives like reserpine and chlorpromazine but with lower toxicity profiles . Additionally, it has been reported to enhance the analgesic effects of opioids such as morphine and codeine .

-

Antitumor Activity

- Research indicates that piperidine derivatives exhibit promising antitumor activity. A specific compound featuring a 3,4,5-trimethoxybenzoyl moiety demonstrated the ability to inhibit tumor growth in various cancer cell lines. For example, a novel thiazole derivative containing this moiety showed significant inhibition of tubulin polymerization and effectively arrested cancer cells at the G2/M phase of the cell cycle . In vivo studies further confirmed its efficacy against multidrug-resistant cancer cells .

-

Metabolic Syndrome Treatment

- Certain piperidine derivatives have been identified as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11-HSD1), which is implicated in metabolic syndrome. These compounds could potentially be developed into therapeutic agents for managing conditions associated with glucocorticoid metabolism .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of piperidine derivatives often involves modifying the benzoyl group to enhance biological activity. For instance:

- Synthesis Methodology : A study described a one-pot synthesis approach for creating 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole, emphasizing that structural modifications at specific positions significantly affect the compound's potency against cancer cells .

- Structure-Activity Relationship : The presence of the 3,4,5-trimethoxybenzoyl substituent has been crucial for the biological activity of several derivatives. Variations in this group can lead to substantial changes in efficacy against target diseases .

Case Studies

Several case studies highlight the effectiveness of Piperidine, 1-(3,4,5-trimethoxybenzoyl)-:

- Tumor Growth Inhibition : In animal models, compounds derived from this piperidine showed marked reductions in tumor size and weight compared to controls. This underscores their potential as anticancer agents.

- CNS Effects : Clinical trials involving compounds related to piperidine derivatives revealed significant improvements in patients with severe depression without notable side effects at therapeutic doses ranging from 400 to 2400 mg daily .

属性

CAS 编号 |

3704-26-5 |

|---|---|

分子式 |

C15H21NO4 |

分子量 |

279.33 g/mol |

IUPAC 名称 |

piperidin-1-yl-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C15H21NO4/c1-18-12-9-11(10-13(19-2)14(12)20-3)15(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |

InChI 键 |

MDFLEQBDVHQKNX-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2 |

规范 SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC2 |

Key on ui other cas no. |

3704-26-5 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。